N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine; hydrochloride is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings connected via an amine linker, with a hydrochloride counterion enhancing its solubility.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-9(6-15(3)13-8)4-11-10-5-12-14(2)7-10;/h5-7,11H,4H2,1-3H3;1H |
InChI Key |
XMOIUOGJJYDVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 1,3-dimethylpyrazole with formaldehyde and a secondary amine under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related pyrazole- and pyrimidine-based amines, highlighting differences in substituents, physicochemical properties, and biological activity.
Key Observations
Substituent Impact on Activity :
- The target compound lacks the pyrimidine or trifluoromethyl groups seen in and , which are critical for CDK2 inhibition (pyrimidine) or CFTR modulation (CF3 group). Its bis-pyrazole structure may favor interactions with kinase ATP-binding pockets but may require optimization for potency .
- The CDK2 inhibitor () demonstrates high potency (IC₅₀ = 0.8 nM), attributed to its chloro-pyrimidine core and dual pyrazole substituents, suggesting that electron-withdrawing groups enhance kinase affinity .
Physicochemical Properties :
- The cyclopropyl-pyrazole analog () has a lower molecular weight (214 g/mol) and a defined melting point (104–107°C), while the target compound’s hydrochloride salt likely improves aqueous solubility compared to neutral analogs .
Pharmacological Applications :
- Elexacaftor () exemplifies how sulfonamide-linked pyrazoles can achieve therapeutic relevance (e.g., cystic fibrosis), whereas the target compound’s amine linker may prioritize different target interactions .
Research Findings and Gaps
- Activity Data: No direct biological data for the target compound are available in the provided evidence. However, its structural similarity to kinase inhibitors () suggests plausible utility in oncology.
- Synthetic Feasibility : The hydrochloride salt form (common in ) implies prioritization of solubility, but yields and scalability remain unaddressed.
- Comparative Limitations : The absence of trifluoromethyl or sulfonamide groups (cf. ) may limit its utility in diseases requiring these motifs, such as CFTR modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
